2-(3-methylphenyl)isoindole-1,3-dione 2-(3-methylphenyl)isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 2314-76-3
VCID: VC7960709
InChI: InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3
SMILES: CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

2-(3-methylphenyl)isoindole-1,3-dione

CAS No.: 2314-76-3

Cat. No.: VC7960709

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)isoindole-1,3-dione - 2314-76-3

Specification

CAS No. 2314-76-3
Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name 2-(3-methylphenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3
Standard InChI Key FKKIPNKONXXQNE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Key Findings

2-(3-Methylphenyl)isoindole-1,3-dione (CAS 2314-76-3) is a bicyclic organic compound featuring a phthalimide core substituted with a 3-methylphenyl group. This derivative exhibits diverse physicochemical properties, including a melting point of 176°C and a density of 1.35 g/cm³ . Its biological activities span anti-inflammatory, cytotoxic, and cholinesterase inhibitory effects, with IC₅₀ values as low as 1.12 μM against acetylcholinesterase . Applications extend to materials science, where it serves as a precursor for polymers and electrochemical agents .

Chemical Identity and Structural Characteristics

Molecular Composition

2-(3-Methylphenyl)isoindole-1,3-dione belongs to the isoindole-1,3-dione family, characterized by a fused bicyclic structure. Key parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂
Molecular Weight237.25 g/mol
CAS Number2314-76-3
IUPAC Name2-(3-Methylphenyl)isoindole-1,3-dione

Structural Features

The compound consists of a phthalimide core (two fused benzene rings with two ketone groups) and a 3-methylphenyl substituent at the nitrogen atom. X-ray crystallography confirms planar geometry, with intramolecular hydrogen bonding stabilizing the structure .

Synthesis and Preparation

Conventional Methods

The primary synthesis route involves condensation of phthalic anhydride with 3-methylaniline under acidic conditions (e.g., acetic acid, 80–90°C), yielding 70–85% purity. Cyclization is facilitated by bases like lutidine or pyridine.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times. For example, coupling 2-(4-acetylphenyl)isoindoline-1,3-dione with aromatic aldehydes under microwave conditions achieves yields up to 89% in 15 minutes .

Table 1: Comparison of Synthesis Methods

MethodYield (%)TimeConditions
Conventional Condensation70–856–8 hoursAcetic acid, 80–90°C
Microwave Irradiation85–8910–15 minKOH, EtOH, 150 W

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 176°C (in acetic acid)

  • Boiling Point: 418.4°C (predicted)

  • Density: 1.35 g/cm³

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.85–7.45 (m, 4H, phthalimide), 7.30–7.10 (m, 4H, aryl), 2.40 (s, 3H, CH₃).

    • IR (KBr): 1775 cm⁻¹ (C=O), 1700 cm⁻¹ (C-N).

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water . Stability studies indicate decomposition above 300°C under inert atmospheres .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

2-(3-Methylphenyl)isoindole-1,3-dione inhibits cyclooxygenase-2 (COX-2) with 65% suppression at 50 μM, reducing prostaglandin E₂ synthesis. Molecular docking reveals hydrogen bonding with Arg120 and Tyr355 residues .

Cytotoxicity

In vitro studies demonstrate dose-dependent cytotoxicity against A549 (lung adenocarcinoma) and HeLa cells, with IC₅₀ values of 114.25 μM and 116.26 μM, respectively . Apoptosis is triggered via caspase-3 activation .

Cholinesterase Inhibition

Derivatives of this compound exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.12 μM), outperforming rivastigmine (IC₅₀ = 4.2 μM) . Butyrylcholinesterase (BuChE) inhibition is weaker (IC₅₀ = 21.24 μM) .

Table 2: Biological Activity Profile

ActivityModel/AssayIC₅₀/EC₅₀Reference
COX-2 InhibitionEnzyme assay50 μM (65%)
Cytotoxicity (A549)MTT assay114.25 μM
AChE InhibitionEllman’s method1.12 μM

Industrial and Material Science Applications

Electrochemical Agents

The compound serves as a precursor for arylmethylphthalimidosulfonium salts, which undergo regioselective cleavage (S⁺–N vs. S⁺–CH₃) in electrochemical reductions . These reactions are critical for self-assembled monolayer (SAM) formation on gold surfaces .

Polymer Synthesis

Functionalized isoindole-1,3-diones are copolymerized with styrene or acrylates to produce heat-resistant polymers with glass transition temperatures (T₉) exceeding 200°C .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Properties

CompoundSubstituentMolecular WeightBioactivity (IC₅₀)
5-Bromo-2-(3-methylphenyl)isoindole-1,3-dioneBr at C5316.15 g/molCytotoxicity: 68.83 μM
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dioneBr at C4316.15 g/molNot reported

Bromination at C5 enhances cytotoxicity by 40% compared to the parent compound.

Recent Research and Future Directions

Alzheimer’s Disease Therapy

A 2024 study identified 2-(3-methylphenyl)isoindole-1,3-dione derivatives as dual AChE/BuChE inhibitors, with improved blood-brain barrier permeability in murine models .

Sustainable Synthesis

Microwave-assisted and solvent-free methods are being optimized to reduce environmental impact . Catalytic fast pyrolysis (CFP) of lignin derivatives shows promise for large-scale production .

Knowledge Gaps

  • In Vivo Pharmacokinetics: Absorption and metabolism data are lacking.

  • Long-Term Toxicity: Chronic exposure effects remain unstudied.

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